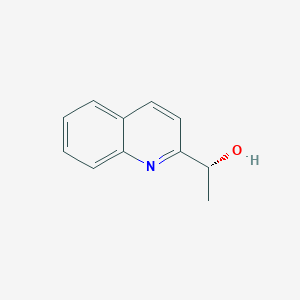
(1R)-1-quinolin-2-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-Quinolin-2-ylethanol is an organic compound characterized by a quinoline ring attached to an ethanol moiety. This compound is notable for its chiral center at the first carbon of the ethanol group, making it optically active. The (1R) configuration indicates the specific spatial arrangement of the atoms around this chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-quinolin-2-ylethanol typically involves the reduction of quinoline derivatives. One common method is the asymmetric reduction of 2-quinolinecarboxaldehyde using chiral catalysts to ensure the desired (1R) configuration. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium complex.
Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1-Quinolin-2-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-1-Quinolin-2-ylethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which (1R)-1-quinolin-2-ylethanol exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
Quinoline: The parent compound, lacking the ethanol moiety.
2-Quinolinol: Similar structure but with a hydroxyl group directly attached to the quinoline ring.
Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring structures.
Uniqueness: (1R)-1-Quinolin-2-ylethanol is unique due to its chiral center, which imparts specific optical activity and potential enantioselective properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(1R)-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3/t8-/m1/s1 |
Clave InChI |
INHYEFDUPUBGBR-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=NC2=CC=CC=C2C=C1)O |
SMILES canónico |
CC(C1=NC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


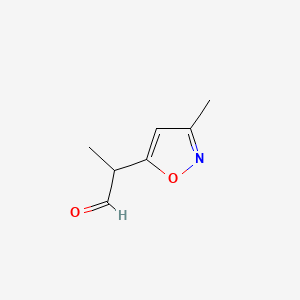

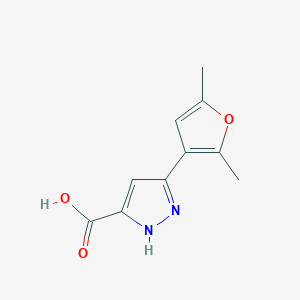
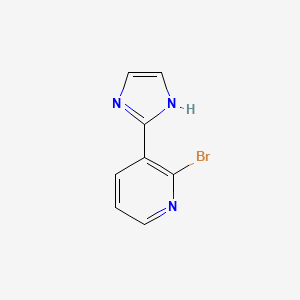
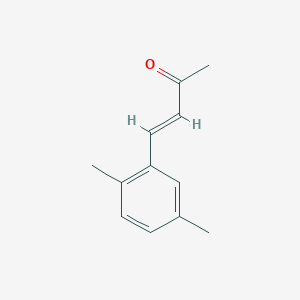
![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)
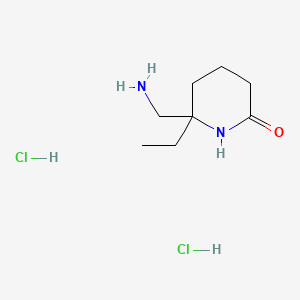
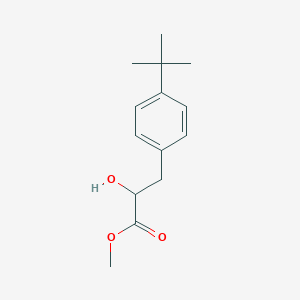
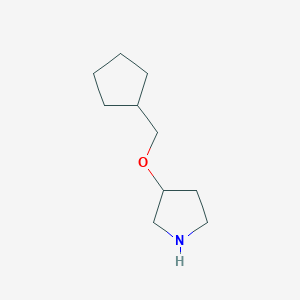

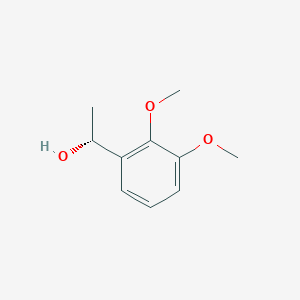
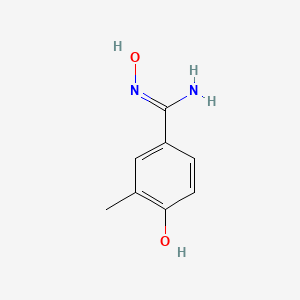
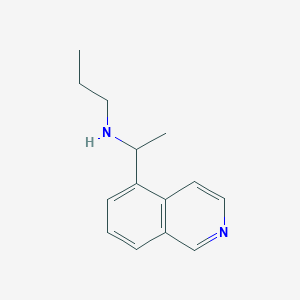
![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)
